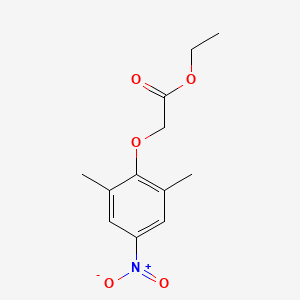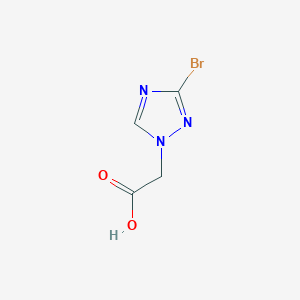
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes, where key functional groups are introduced to form the desired molecular structure. For instance, compounds with a piperazine moiety often undergo reactions like alkylation, acylation, and sulfonamide formation. These processes are meticulously designed to ensure the introduction of the correct functional groups in the correct positions on the molecule.
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms in the compound. Techniques such as X-ray diffraction studies and computational density functional theory (DFT) calculations are employed to understand the reactive sites for electrophilic and nucleophilic attacks and the overall molecular geometry. These analyses provide insights into the molecule's potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by the presence of the piperazine ring and the specific substituents attached to it. Piperazine derivatives are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present. These reactions are essential for further chemical modifications and for enhancing the compound's biological activity.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and are vital for predicting the compound's stability, formulation potential, and suitability for in vivo studies.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under different conditions, are explored through both experimental and theoretical methods. These properties are essential for the compound's application in chemical synthesis and drug development, influencing its pharmacokinetics and pharmacodynamics.
For a comprehensive understanding and further information on related compounds, the following references provide detailed insights:
- (Malík et al., 2017)
- (García et al., 2014)
- (Kumara et al., 2017)
- (Hsin et al., 2008)
科学的研究の応用
Antioxidant Properties
A study by Malík et al. (2017) examined the antioxidant properties of compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine. They found that these compounds showed promising antioxidant potential, comparable to reference drugs like carvedilol and atenolol (Malík et al., 2017).
Anticancer Activity
Lee et al. (2013) investigated a compound similar to the one for its potential anticancer effects. Their research demonstrated that this compound could induce apoptosis in cancer cells, inhibit tumor growth, and interact with specific cellular components critical for cancer progression (Lee et al., 2013).
Imaging Agent for Cancer
Patel et al. (2019) developed a novel radiopharmaceutical, closely related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, for imaging glycolysis in gliomas using PET scans. This study highlighted its potential as a non-invasive tool for distinguishing between low-grade and high-grade gliomas based on the expression of a specific enzyme (Patel et al., 2019).
Serotonin Receptor Antagonist
Research by Plenevaux et al. (2000) focused on derivatives of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine as antagonists for serotonin receptors. These compounds showed promise in studying serotonergic neurotransmission with PET imaging (Plenevaux et al., 2000).
Antibacterial Activities
Qi (2014) synthesized derivatives similar to the chemical and evaluated their antibacterial activities. Some of these derivatives showed notable effectiveness against various bacterial strains, suggesting their potential in antibacterial applications (Qi, 2014).
特性
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVKDORHZSFEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)



![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)